molecular formula C9H14N2O2 B1340939 ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 50920-45-1

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1340939
CAS No.: 50920-45-1
M. Wt: 182.22 g/mol
InChI Key: UMXRSKKACFNPNO-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring an ethyl group at the N1 position, a methyl group at the C5 position, and an ester moiety at C2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name

ethyl 1-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXRSKKACFNPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585888
Record name Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50920-45-1
Record name Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Key analogues and their structural distinctions are summarized below:

Compound Name Substituents (Positions) Key Structural Features
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate N1: Ethyl; C5: Methyl; C3: Ethoxycarbonyl Moderate steric bulk, lipophilic ester
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate N1: Methyl; C5: Phenyl; C3: Ethoxycarbonyl Aromatic phenyl enhances π-π interactions
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate C3: Cyclopropyl; N1: Methyl; C5: Ethoxycarbonyl Cyclopropyl introduces ring strain and unique reactivity
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C5: Methoxy; N1: Methyl; C3: Ethoxycarbonyl Electron-donating methoxy increases polarity
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate N1: 4-Methoxybenzyl; C3: p-Tolyl Bulky substituents influence crystal packing

Key Observations :

  • N1 Substituents : Ethyl or methyl groups at N1 modulate steric hindrance, affecting binding in biological systems .
  • C5 Substituents : Methyl (lipophilic) vs. phenyl (aromatic) alter solubility and intermolecular interactions .
  • C3 Ester Group : The ethoxycarbonyl moiety is critical for hydrogen bonding and metabolic stability .

Bioactivity Profiles

  • Apoptosis Induction : Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives (e.g., compound 3c) promote dose-dependent apoptosis in HUVEC cells at 5–20 μmol·L⁻¹ .
  • Electrochemical Applications : Pyrazoline derivatives (e.g., ethyl 1H-1-phenyl-5-((trimethylsilyl)methyl)pyrazole-3-carboxylate) are utilized in oxidative aromatization reactions .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : Pyrazole derivatives often form C–H···O and N–H···O bonds, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .
  • Packing Patterns : Bulky substituents (e.g., 4-methoxybenzyl) disrupt close packing, while smaller groups (methyl, ethyl) favor denser crystal lattices . Tools like Mercury CSD enable visualization of these motifs .

Biological Activity

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure with ethyl and methyl substitutions. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of various pyrazole derivatives through cyclization reactions.

1. Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Its antioxidant activity is comparable to well-known antioxidants, making it a candidate for further investigation in oxidative stress-related diseases.

2. Antimicrobial Activity

Studies have indicated that this compound possesses notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways. For instance, derivatives of pyrazoles have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Pathogen Activity Reference
Staphylococcus aureusInhibitory effect
Escherichia coliModerate activity
Candida albicansEffective antifungal

3. Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects. This compound has been evaluated in various models for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have shown that it significantly reduces edema and pain in models of inflammation.

Model Effect Measurement
Carrageenan-induced edemaReduction in swelling% inhibition
Pain model (e.g., formalin)Decrease in pain responsePain score reduction

4. Potential Therapeutic Applications

The compound's biological activities suggest potential therapeutic applications in treating conditions such as:

  • Oxidative stress-related disorders: Due to its antioxidant properties.
  • Infectious diseases: As an antimicrobial agent.
  • Inflammatory diseases: For its anti-inflammatory effects.

Case Studies

In a recent study, researchers synthesized various pyrazole derivatives including this compound and evaluated their biological activities. The results indicated that this compound exhibited superior activity compared to other derivatives in both antioxidant and antimicrobial assays. Moreover, it demonstrated a favorable safety profile in preliminary toxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
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